Cas no 79778-41-9 (Neridronate)

Neridronate structure
Neridronate structure
Produktname:Neridronate
CAS-Nr.:79778-41-9
MF:C6H17NO7P2
MW:277.149204015732
MDL:MFCD00866995
CID:565992
PubChem ID:24724553

Neridronate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Phosphonic acid,P,P'-(6-amino-1-hydroxyhexylidene)bis-
    • NERIDRONATE SODIUM HYDRATE
    • NERIDRONATE, SODIUM SALT
    • (6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid
    • (6-amino-1-hydroxyhexylidene)bisphosphonate
    • 6-amino-1-hydroxy-1,1-hexylidenebisphosphonic acid
    • 6-amino-1-hydroxyhexane-1,1-diphosphonate
    • 6-amino-1-hydroxyhexane-1,1-diphosphonic acid
    • 6-AMINO-1-HYDROXYHEXYLIDENE BISPHOSPHONIC ACID
    • 6-Amino-1-hydroxyhexylidene bisphosphonic acid,Neridronic acid,Nerixia
    • NERIDRONATE
    • Neridronic
    • NERIDRONIC ACID
    • NERIXIA
    • P,P′-(6-Amino-1-hydroxyhexylidene)bis[phosphonic acid] (ACI)
    • Phosphonic acid, (6-amino-1-hydroxyhexylidene)bis- (9CI)
    • (6-Amino-1-hydroxyhexane-1,1-diyl)diphosphonic acid
    • 6-Amino-1-hydroxyhexylidene-1,1-bis(phosphonic acid)
    • 6-Amino-1-hydroxyhexylidenediphosphonic acid
    • 6-aminohexane-1-hydroxy-1,1-bisphosphonate
    • Acide neridronique [INN-French]
    • Acidum neridronicum [INN-Latin]
    • BCP23891
    • 79778-41-9 (free acid)
    • Neridronate, >=97% (NMR), solid
    • CS-0068386
    • 6-amino-1-hydroxyhexane-1,1-diyldiphosphonic acid
    • DTXSID40868545
    • BDBM50098383
    • SR-01000945018-1
    • Phosphonic acid, (6-amino-1-hydroxyhexylidene)bis-
    • NERIDRONIC ACID [WHO-DD]
    • HY-119443
    • 8U27U3RIN4
    • AKOS024462874
    • CHEBI:135145
    • (6-Amino-1-hydroxyhexane-1,1-diyl)bis(phosphonic acid)
    • (6-Azanyl-1-Oxidanyl-1-Phosphono-Hexyl)phosphonic Acid
    • neridronic-acid
    • 6-Hydroxy-6,6-bis-phosphono-hexyl-ammonium
    • FT-0630875
    • 79778-41-9
    • MFCD00866995
    • A935873
    • (6-Amino-1-hydroxy-1-phosphono-hexyl)-phosphonic acid
    • NRD
    • DB11620
    • CHEMBL55214
    • SR-01000945018
    • Q1651770
    • (6-Amino-1-hydroxyhexylidene)diphosphonic acid
    • Acide neridronique
    • NERIDRONIC ACID [MART.]
    • Acido neridronico [INN-Spanish]
    • NERIDRONIC ACID [MI]
    • UNII-8U27U3RIN4
    • Neridronic acid [INN]
    • Acidum neridronicum
    • SCHEMBL87499
    • W-203821
    • AHHexBP
    • Acido neridronico
    • NS00068783
    • (6-amino-1-hydroxy-1-phosphono-hexyl)phosphonic acid
    • PUUSSSIBPPTKTP-UHFFFAOYSA-N
    • DB-056386
    • BRD-K60212747-236-01-1
    • Neridronate
    • MDL: MFCD00866995
    • Inchi: 1S/C6H17NO7P2/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14)
    • InChI-Schlüssel: PUUSSSIBPPTKTP-UHFFFAOYSA-N
    • Lächelt: O=P(C(P(O)(O)=O)(CCCCCN)O)(O)O

Berechnete Eigenschaften

  • Genaue Masse: 277.04800
  • Monoisotopenmasse: 277.04802588g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 6
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 286
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -5.8
  • Topologische Polaroberfläche: 161Ų

Experimentelle Eigenschaften

  • Farbe/Form: Festes Pulver, Kraft
  • Dichte: 1.7±0.1 g/cm3
  • Schmelzpunkt: 245°
  • Siedepunkt: 600.1±65.0 °C at 760 mmHg
  • Flammpunkt: 316.7±34.3 °C
  • Löslichkeit: H2O: 8 mg/mL, soluble
  • PSA: 180.93000
  • LogP: 0.20730
  • Dampfdruck: 0.0±3.9 mmHg at 25°C

Neridronate Sicherheitsinformationen

Neridronate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-119443-10mg
Neridronate
79778-41-9 ≥98.0%
10mg
¥2700 2024-07-20
eNovation Chemicals LLC
Y0987378-1g
(6-Amino-1-hydroxyhexane-1,1-diyl)diphosphonic acid
79778-41-9 95%
1g
$1500 2024-08-02
SHENG KE LU SI SHENG WU JI SHU
sc-253184-10mg
Neridronate,
79778-41-9
10mg
¥684.00 2023-09-05
abcr
AB480591-500mg
Neridronic acid, 98%; .
79778-41-9 98%
500mg
€1293.20 2025-02-18
1PlusChem
1P00G2Q6-100mg
NERIDRONATE SODIUM HYDRATE
79778-41-9 ≥95%
100mg
$602.00 2024-04-21
A2B Chem LLC
AH49230-50mg
(6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid
79778-41-9 ≥95%
50mg
$297.00 2024-04-19
abcr
AB480591-100mg
Neridronic acid, 98%; .
79778-41-9 98%
100mg
€517.10 2025-02-18
abcr
AB480591-50mg
Neridronic acid, 98%; .
79778-41-9 98%
50mg
€293.60 2024-08-03
1PlusChem
1P00G2Q6-1mg
NERIDRONATE SODIUM HYDRATE
79778-41-9 98%
1mg
$91.00 2024-04-21
abcr
AB480591-5g
Neridronic acid, 98%; .
79778-41-9 98%
5g
€502.20 2025-03-10

Neridronate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid ,  Phosphorus trichloride ,  Phosphonic acid ;  65 °C; 16 - 20 h, 65 - 70 °C
1.2 Solvents: Water ;  cooled; 5 h, reflux
Referenz
Systematic study of the physicochemical properties of a homologous series of aminobisphosphonates
Alanne, Aino-Liisa; et al, Molecules, 2012, 17, 10928-10945

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  0 °C; 0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Syntheses of phosphonic esters of alendronate, pamidronate and neridronate
Guenin, Erwann; et al, European Journal of Organic Chemistry, 2007, (20), 3380-3391

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid ,  Phosphorus trichloride ,  Phosphonic acid ;  overnight, 65 °C
1.2 Reagents: Water ;  5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referenz
Synthesis and Biological Evaluation of New Bisphosphonate-Dextran Conjugates Targeting Breast Primary Tumor
Migianu-Griffoni, Evelyne; et al, Bioconjugate Chemistry, 2014, 25(2), 224-230

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid ,  Phosphorus trichloride ;  15 min, rt; 4 - 6 h, 80 - 85 °C; 85 °C → rt
1.2 Reagents: Water ;  4 h, 105 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 6 - 7, cooled
Referenz
Biocompatible organic coatings based on bisphosphonic acid RGD-derivatives for PEO-modified titanium implants
Parfenova, Lyudmila V. ; et al, Molecules, 2020, 25(1),

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  6 h, reflux
2.1 Reagents: Silanol, 1,1,1-trimethyl-, 1,1′,1′′-phosphite ;  -5 °C; 4 h, rt
2.2 Reagents: Methanol
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  0 °C; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Syntheses of phosphonic esters of alendronate, pamidronate and neridronate
Guenin, Erwann; et al, European Journal of Organic Chemistry, 2007, (20), 3380-3391

Synthetic Routes 6

Reaktionsbedingungen
1.1 6 h, 170 °C
2.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  6 h, reflux
3.1 Reagents: Silanol, 1,1,1-trimethyl-, 1,1′,1′′-phosphite ;  -5 °C; 4 h, rt
3.2 Reagents: Methanol
4.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  0 °C; 0.5 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Syntheses of phosphonic esters of alendronate, pamidronate and neridronate
Guenin, Erwann; et al, European Journal of Organic Chemistry, 2007, (20), 3380-3391

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Silanol, 1,1,1-trimethyl-, 1,1′,1′′-phosphite ;  -5 °C; 4 h, rt
1.2 Reagents: Methanol
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  0 °C; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Syntheses of phosphonic esters of alendronate, pamidronate and neridronate
Guenin, Erwann; et al, European Journal of Organic Chemistry, 2007, (20), 3380-3391

Neridronate Raw materials

Neridronate Preparation Products

Neridronate Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:79778-41-9)Neridronate
A935873
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atkchemica
(CAS:79778-41-9)Neridronate
CL16012
Reinheit:95%+
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Preis ($):Untersuchung